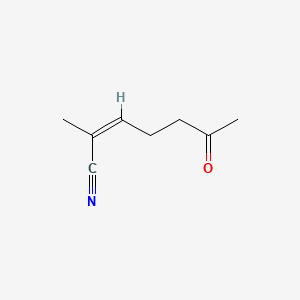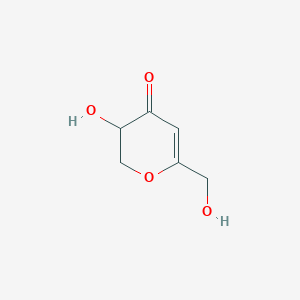
(2E)-2-(Acetylimino)-1-hydroxy-1,2-dihydropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid,2-acetamido-,1-oxide(7ci) is an organic compound derived from isonicotinic acid It is characterized by the presence of an acetamido group and an oxide functional group attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid,2-acetamido-,1-oxide(7ci) typically involves the acylation of isonicotinic acid with acetic anhydride, followed by oxidation. The reaction conditions often include the use of a solvent such as acetic acid or pyridine to facilitate the acylation process. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isonicotinic acid,2-acetamido-,1-oxide(7ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to its corresponding alcohol or amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various derivatives of isonicotinic acid with modified functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, isonicotinic acid,2-acetamido-,1-oxide(7ci) is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of coordination compounds and metal-organic frameworks .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, isonicotinic acid derivatives, including isonicotinic acid,2-acetamido-,1-oxide(7ci), are explored for their therapeutic potential. They are investigated for their anti-tubercular properties and their ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and catalysis .
Mécanisme D'action
The mechanism of action of isonicotinic acid,2-acetamido-,1-oxide(7ci) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A precursor to isonicotinic acid,2-acetamido-,1-oxide(7ci), with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position, known for its role in human nutrition.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position, used in metal chelation therapy.
Uniqueness
Isonicotinic acid,2-acetamido-,1-oxide(7ci) is unique due to the presence of both the acetamido and oxide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89977-01-5 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-acetylimino-1-hydroxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(8(12)13)2-3-10(7)14/h2-4,14H,1H3,(H,12,13) |
Clé InChI |
HLNWAQAVMMSDER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C=C(C=CN1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


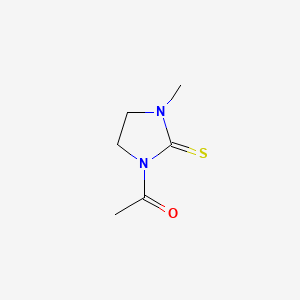

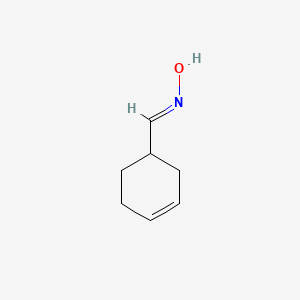


![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
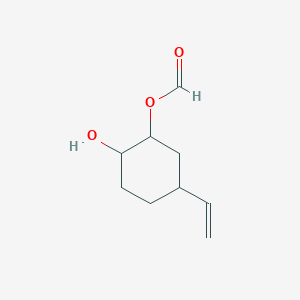
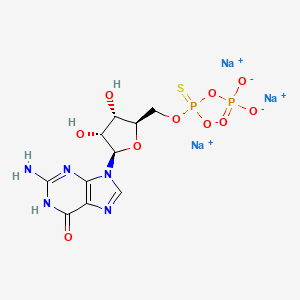
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
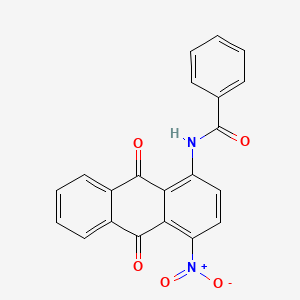

![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
